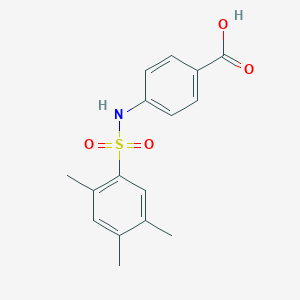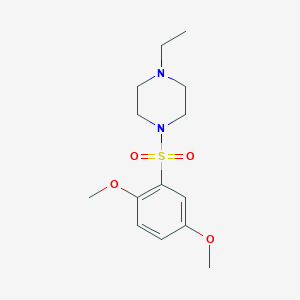
4-iodo-N-(2-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IBSE and is a sulfonamide derivative that has been synthesized by various methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IBSE.
Wirkmechanismus
The mechanism of action of IBSE is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. IBSE has been shown to inhibit the activity of carbonic anhydrase, which plays a role in tumor growth and metastasis. IBSE has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
IBSE has been shown to have various biochemical and physiological effects. IBSE has been shown to induce apoptosis in cancer cells by activating the caspase pathway. IBSE has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, IBSE has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
IBSE has several advantages for lab experiments, such as its high potency and selectivity. IBSE has been shown to have a higher potency than other sulfonamide derivatives, making it a potential candidate for cancer therapy. Furthermore, IBSE has been shown to have a high selectivity for carbonic anhydrase, making it a potential candidate for imaging applications. However, IBSE also has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
IBSE has several potential future directions for scientific research. IBSE could be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Furthermore, IBSE could be further optimized for its potency, selectivity, and solubility. Additionally, IBSE could be further studied for its potential imaging applications, such as in the diagnosis of cancer or neurodegenerative diseases.
Synthesemethoden
IBSE can be synthesized by various methods, such as the reaction of 4-iodobenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base or the reaction of 4-iodobenzenesulfonyl chloride with 2-phenylethanol in the presence of a base. The yield of IBSE can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
IBSE has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. IBSE has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. IBSE has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, IBSE has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Eigenschaften
Produktname |
4-iodo-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14INO2S |
Molekulargewicht |
387.24 g/mol |
IUPAC-Name |
4-iodo-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14INO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
InChI-Schlüssel |
NJWLJNTWDVAGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)I |
Kanonische SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)







![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)

